molecular formula C9H11NO2 B1524905 1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one CAS No. 886185-99-5

1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one

Cat. No. B1524905
M. Wt: 165.19 g/mol
InChI Key: ZAYPFPOMPCTUSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C9H11NO2 . It has a molecular weight of 165.19 g/mol. The SMILES representation of its structure is CC1=CC(=CC(=O)N1C2CC2)O .


Physical And Chemical Properties Analysis

This compound has a solubility of 2.876e+004 mg/L in 25 ºC water . Its density is calculated to be 1.4±0.1 g/cm3 . The index of refraction is calculated to be 1.654 . The melting point is 113.01 ºC, and the boiling point is 341.76 ºC, 317.6±42.0 ºC at 760 mmHg . The flash point is calculated to be 145.9±27.9 ºC .

Scientific Research Applications

Topoisomerase II Inhibition

1-Cyclopropyl derivatives have been investigated for their inhibitory activity against mammalian topoisomerase II (topo II), a crucial enzyme involved in DNA replication and cell cycle regulation. The compound 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, closely related to the core structure of interest, exhibited significant inhibitory activity, suggesting potential applications in cancer research and therapy due to its effects on cell proliferation and viability. A series of analogs modified at various positions showed diverse activities, highlighting the impact of structural changes on biological activity (Wentland et al., 1993).

Conformational Restriction in Drug Design

The cyclopropyl ring has been utilized effectively to restrict the conformation of biologically active compounds, thereby improving activity and investigating bioactive conformations. Specifically, cyclopropyl-containing compounds, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, have been designed as conformationally restricted analogues of histamine. This approach can lead to the development of more selective and potent therapeutic agents by exploring the spatial orientation of molecules (Kazuta et al., 2002).

Cytochrome P450 Enzyme Interaction

Studies have explored the interaction between cyclopropyl-containing compounds and cytochrome P450 enzymes, which are critical for drug metabolism. For instance, the oxidation of trans-1-methyl-2-phenylcyclopropane by rat liver microsomal enzymes, a cytochrome P450-catalyzed reaction, provided insights into the mechanism of hydroxylation of hydrocarbons. This research contributes to a better understanding of drug metabolism and the design of compounds with favorable pharmacokinetic properties (Atkinson et al., 1994).

Synthesis of Novel Structures

The cyclopropyl group has also been leveraged in synthetic chemistry for the construction of complex molecules. For example, N-cyclopropyl enamines have been used in iodine-mediated annulation reactions to produce 1,4-dihydropyridine (1,4-DHP) derivatives. This method facilitates the synthesis of pyridine and related bicyclic frameworks, which are of interest in medicinal chemistry due to their wide range of biological activities (Wei et al., 2021).

Safety And Hazards

The compound has been assigned the hazard symbols GHS07 and GHS08 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name

1-cyclopropyl-4-hydroxy-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-4-8(11)5-9(12)10(6)7-2-3-7/h4-5,7,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYPFPOMPCTUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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